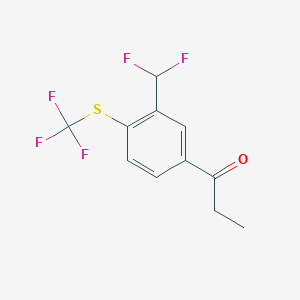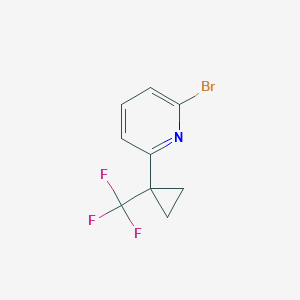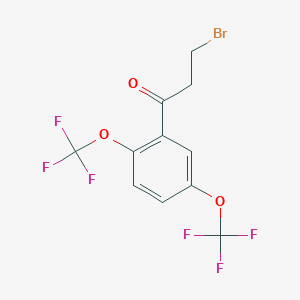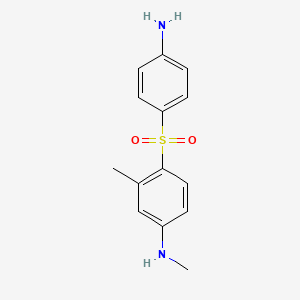
4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to an aniline ring, which is further substituted with an amino group and a dimethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline typically involves the sulfonation of aniline derivatives. One common method is the reaction of 4-aminobenzenesulfonyl chloride with N,3-dimethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl group, followed by reaction with the appropriate amine. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties.
Industry: Used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting bacterial enzymes, thereby preventing the synthesis of essential metabolites. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminobenzene-1-sulfonyl chloride
- 4-Aminobenzene-1-sulfonamide
- N,N-Dimethylaniline
Uniqueness
4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it combines the sulfonamide functionality with a dimethyl-substituted aniline, enhancing its potential as a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
101513-20-6 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
4-(4-aminophenyl)sulfonyl-N,3-dimethylaniline |
InChI |
InChI=1S/C14H16N2O2S/c1-10-9-12(16-2)5-8-14(10)19(17,18)13-6-3-11(15)4-7-13/h3-9,16H,15H2,1-2H3 |
Clé InChI |
JXEXDNIFJLJTEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)
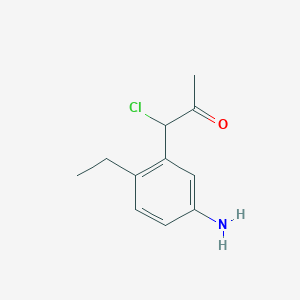
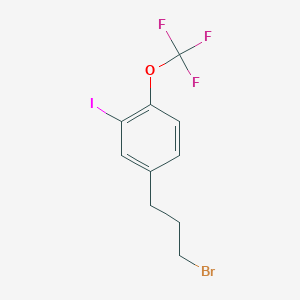
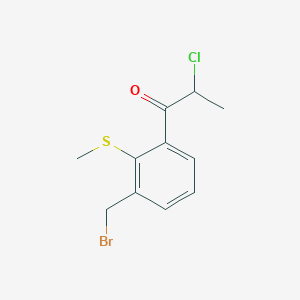
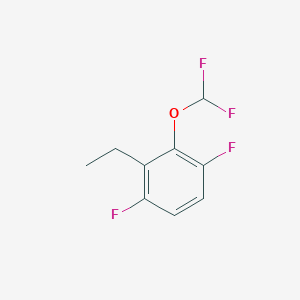

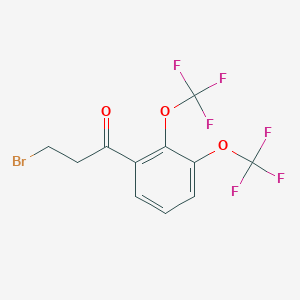
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)


